molecular formula C21H18N2O4S2 B5351368 N-(4-acetylphenyl)-4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide

N-(4-acetylphenyl)-4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide

Cat. No.: B5351368
M. Wt: 426.5 g/mol
InChI Key: LATACXPLQZWKJC-SEYXRHQNSA-N
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Description

N-(4-acetylphenyl)-4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an acetylphenyl group, a thiophene ring, and a benzenesulfonamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the acetylphenyl intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of the thiophene intermediate: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Coupling of intermediates: The acetylphenyl and thiophene intermediates are then coupled using a suitable reagent, such as a palladium catalyst, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-4-aminobenzenesulfonamide: Lacks the thiophene ring.

    N-(4-acetylphenyl)-4-[[(Z)-3-oxo-3-phenylprop-1-enyl]amino]benzenesulfonamide: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

N-(4-acetylphenyl)-4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to similar compounds. This uniqueness may result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-15(24)16-4-6-18(7-5-16)23-29(26,27)19-10-8-17(9-11-19)22-13-12-20(25)21-3-2-14-28-21/h2-14,22-23H,1H3/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATACXPLQZWKJC-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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